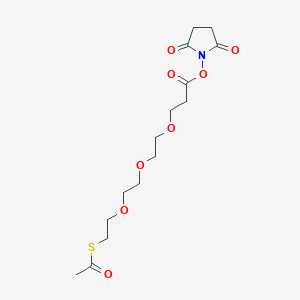
NHS ester-PEG3-S-methyl ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NHS ester-PEG3-S-methyl ethanethioate is a compound used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It belongs to the PEG (polyethylene glycol) class and is utilized in scientific research for its ability to facilitate the degradation of target proteins through the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NHS ester-PEG3-S-methyl ethanethioate involves the reaction of NHS ester (N-hydroxysuccinimide ester) with PEG3 (a triethylene glycol) and S-methyl ethanethioate. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: NHS ester-PEG3-S-methyl ethanethioate primarily undergoes substitution reactions. The NHS ester group is reactive towards nucleophiles, allowing it to form covalent bonds with amines and other nucleophilic groups .
Common Reagents and Conditions: Common reagents used in reactions with this compound include primary and secondary amines. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to neutralize the by-products .
Major Products: The major products formed from reactions involving this compound are amide bonds, which are crucial in the formation of PROTACs and other bioconjugates .
Scientific Research Applications
NHS ester-PEG3-S-methyl ethanethioate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of PROTACs, which are designed to selectively degrade target proteins. This has significant implications for targeted therapy and drug development .
In chemistry, this compound is used to create bioconjugates and other complex molecules. In biology, it facilitates the study of protein function and interactions. In medicine, it holds promise for the development of new therapeutic agents that can selectively target and degrade disease-causing proteins .
Mechanism of Action
NHS ester-PEG3-S-methyl ethanethioate functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds:
- NHS ester-PEG2-S-methyl ethanethioate
- NHS ester-PEG4-S-methyl ethanethioate
- NHS ester-PEG5-S-methyl ethanethioate
Uniqueness: NHS ester-PEG3-S-methyl ethanethioate is unique due to its specific PEG length, which provides an optimal balance between flexibility and stability in the formation of PROTACs. This makes it particularly effective in facilitating the degradation of target proteins compared to other similar compounds .
Properties
Molecular Formula |
C15H23NO8S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C15H23NO8S/c1-12(17)25-11-10-23-9-8-22-7-6-21-5-4-15(20)24-16-13(18)2-3-14(16)19/h2-11H2,1H3 |
InChI Key |
RRJMMKWKCWFPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
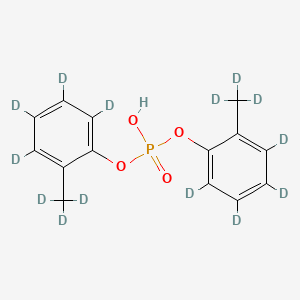

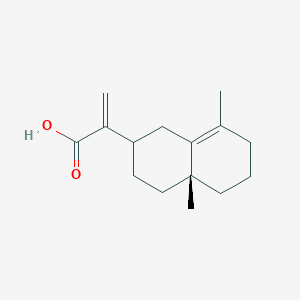
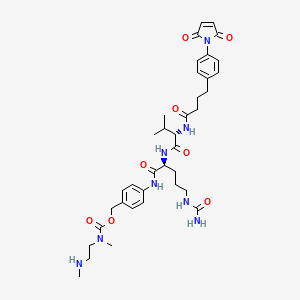
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
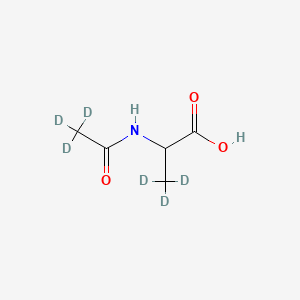

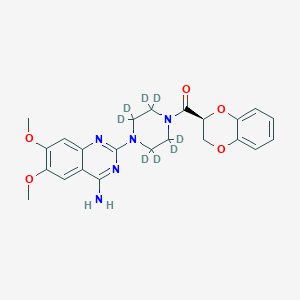
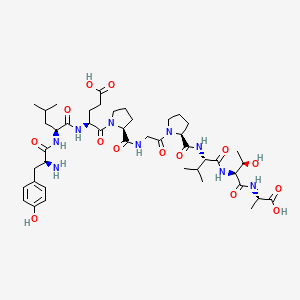
![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
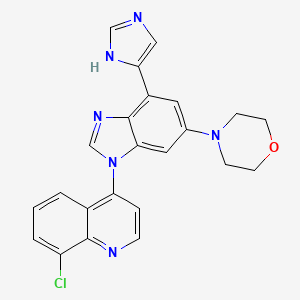
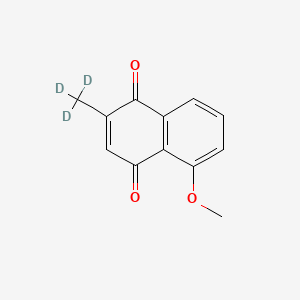
![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
